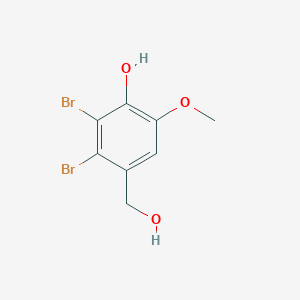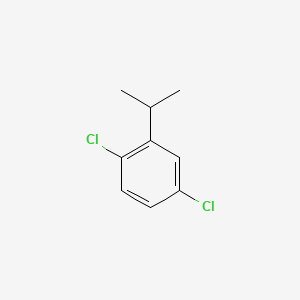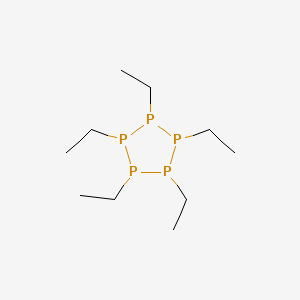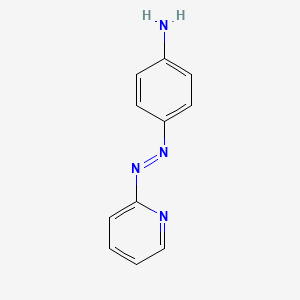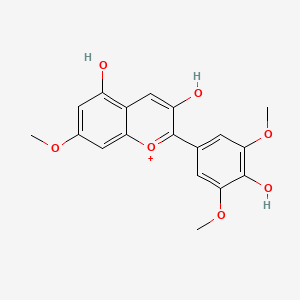
Hirsutidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hirsutidin is an O-methylated anthocyanidin, a type of chemical compound belonging to the anthocyanins. Anthocyanins are pigments responsible for the red, purple, and blue colors in many fruits and vegetables. This compound can be found in the petals of Catharanthus roseus (Madagascar periwinkle) and in callus cultures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hirsutidin involves the methylation of anthocyanidins. The process typically includes the use of methoxy groups to replace hydroxyl groups on the anthocyanidin structure. Specific reaction conditions and catalysts may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as Catharanthus roseus. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Hirsutidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Hirsutidin has a wide range of scientific research applications, including:
Chemistry:
- Used as a natural dye in various chemical processes.
- Studied for its antioxidant properties.
Biology:
- Investigated for its role in plant pigmentation and its effects on plant physiology.
Medicine:
Renal Toxicity: this compound has been shown to prevent cisplatin-evoked renal toxicity by reducing oxidative stress and inflammation.
Parkinsonism: It exhibits protective effects against rotenone-induced Parkinsonism by inhibiting caspase-3 and interleukins.
Industry:
- Utilized in the food industry as a natural colorant.
- Potential applications in cosmetics for its pigmentation properties.
Mécanisme D'action
Hirsutidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It restores the activities of antioxidant enzymes such as superoxide dismutase, glutathione transferase, and catalase.
Anti-inflammatory Effects: this compound reduces the levels of inflammatory markers like tumor necrosis factor-α, interleukin-1β, and interleukin-6.
Neuroprotective Effects: It improves behavioral outcomes in Parkinsonism models by restoring neurotransmitter levels and reducing neuroinflammation.
Comparaison Avec Des Composés Similaires
Hirsutidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:
Malvidin: Another O-methylated anthocyanidin with similar antioxidant properties.
Petunidin: Known for its role in plant pigmentation and antioxidant activity.
Delphinidin: A widely studied anthocyanidin with potent antioxidant effects.
This compound stands out due to its specific applications in renal toxicity and Parkinsonism, highlighting its potential therapeutic benefits.
Propriétés
Numéro CAS |
151776-57-7 |
|---|---|
Formule moléculaire |
C18H17O7+ |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 |
Clé InChI |
JGPCLGHKWGCWNO-UHFFFAOYSA-O |
SMILES canonique |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


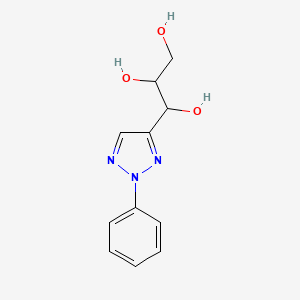
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
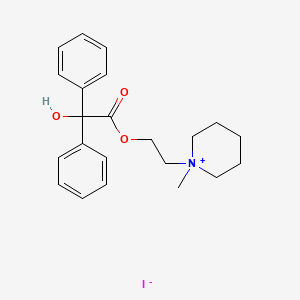
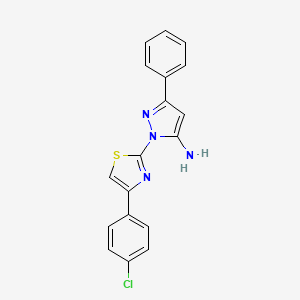
![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
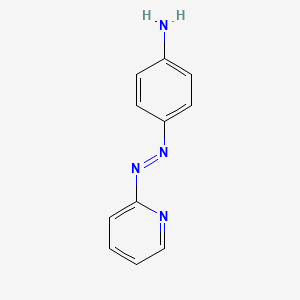
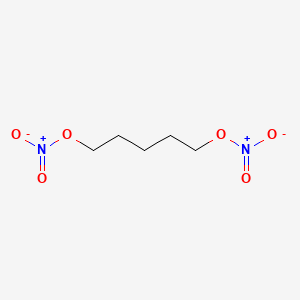
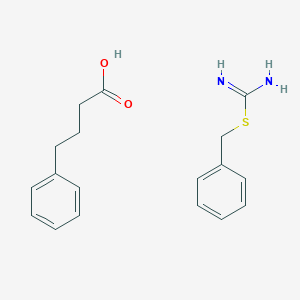
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
